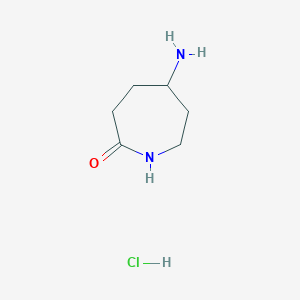
5-Aminoazepan-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Aminoazepan-2-one hydrochloride is a chemical compound with the molecular formula C6H13ClN2O It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-aminoazepan-2-one hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reduction of 5-nitroazepan-2-one, followed by acidification to obtain the hydrochloride salt. The reaction conditions often include:
Reduction: Using hydrogen gas in the presence of a palladium catalyst.
Acidification: Using hydrochloric acid to convert the free base into its hydrochloride salt.
Industrial Production Methods: On an industrial scale, the production of this compound may involve:
Continuous flow reactors: For efficient and scalable synthesis.
Catalytic hydrogenation: Using robust catalysts to ensure high yield and purity.
Crystallization: To purify the final product and obtain it in a stable, solid form.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Aminoazepan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Further reduction can lead to the formation of more saturated compounds.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation products: Such as azepan-2-one derivatives.
Reduction products: Such as fully saturated azepane derivatives.
Substitution products: Such as N-alkyl or N-acyl azepan-2-one derivatives.
Applications De Recherche Scientifique
5-Aminoazepan-2-one hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.
Biology: It serves as a building block for the synthesis of bioactive molecules.
Materials Science: It is used in the development of polymers and other advanced materials.
Industry: It is employed in the synthesis of specialty chemicals and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 5-aminoazepan-2-one hydrochloride depends on its specific application. In medicinal chemistry, it may act by:
Binding to specific receptors: Modulating their activity.
Inhibiting enzymes: Affecting metabolic pathways.
Interacting with nucleic acids: Influencing gene expression.
The exact molecular targets and pathways involved can vary based on the derivative or the specific application of the compound.
Comparaison Avec Des Composés Similaires
Azepan-2-one: The parent compound without the amino group.
5-Nitroazepan-2-one: The precursor in the synthesis of 5-aminoazepan-2-one hydrochloride.
N-Substituted azepan-2-ones: Compounds with various substituents on the nitrogen atom.
Uniqueness: this compound is unique due to the presence of both an amino group and a hydrochloride salt, which can influence its reactivity and solubility. This makes it particularly useful in specific synthetic applications and as an intermediate in the production of more complex molecules.
Propriétés
IUPAC Name |
5-aminoazepan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c7-5-1-2-6(9)8-4-3-5;/h5H,1-4,7H2,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRJUDCXDBJKSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCCC1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
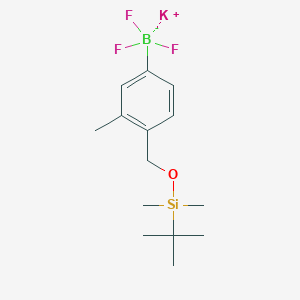

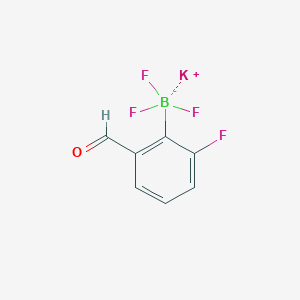
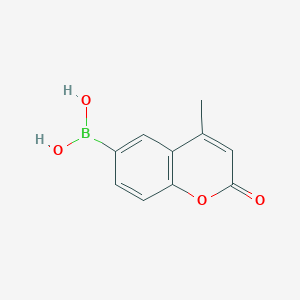




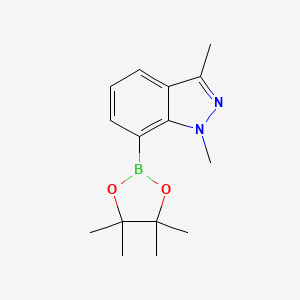
![6-Bromo-1,4-dioxaspiro[4.4]nonan-7-ol](/img/structure/B8024585.png)

![4-[4-(2,4-Dioxo-thiazolidin-5-ylidenemethyl)-2-methoxy-phenoxy]-3-trifluoromethyl-benzonitrile](/img/structure/B8024598.png)
![Benzenecarboximidamide, N-[(ethoxycarbonyl)oxy]-](/img/structure/B8024603.png)
![N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]methanesulfonamide](/img/structure/B8024631.png)
